
(3-Bromopropyl)(tripropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)(tripropoxy)silane is an organosilicon compound that features a bromopropyl group attached to a silicon atom, which is further bonded to three propoxy groups. This compound is commonly used as a silane coupling agent, which helps in improving the bond between organic and inorganic materials. It is also utilized in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(tripropoxy)silane typically involves the reaction of 3-bromopropyl chloride with tripropoxysilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction can be represented as follows:
3-Bromopropyl chloride+Tripropoxysilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using distillation or other separation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(tripropoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The propoxy groups can be hydrolyzed in the presence of water or moisture to form silanols.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of propoxy groups.
Condensation Conditions: Elevated temperatures and the presence of catalysts can promote condensation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and alcohols are the primary products of hydrolysis.
Condensation Products: Siloxanes are formed through condensation reactions.
Scientific Research Applications
(3-Bromopropyl)(tripropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Utilized in drug delivery systems and the development of medical devices with improved biocompatibility.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)(tripropoxy)silane involves the reactivity of its functional groups. The bromopropyl group can undergo nucleophilic substitution reactions, while the propoxy groups can be hydrolyzed to form silanols. These silanols can further condense to form siloxane bonds, which contribute to the compound’s ability to act as a coupling agent and improve adhesion between different materials.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Iodopropyl)trimethoxysilane
Uniqueness
(3-Bromopropyl)(tripropoxy)silane is unique due to its specific combination of bromopropyl and tripropoxy groups, which provide distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
166262-02-8 |
|---|---|
Molecular Formula |
C12H27BrO3Si |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
3-bromopropyl(tripropoxy)silane |
InChI |
InChI=1S/C12H27BrO3Si/c1-4-9-14-17(12-7-8-13,15-10-5-2)16-11-6-3/h4-12H2,1-3H3 |
InChI Key |
NQWLQQDEAMYARN-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](CCCBr)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


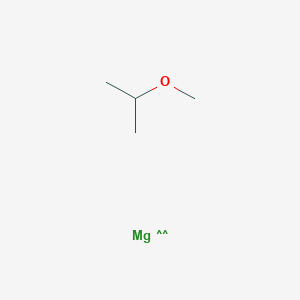
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
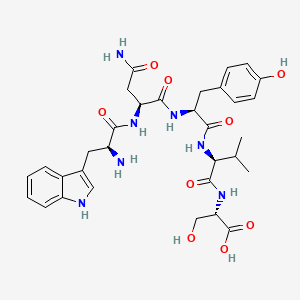
![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)

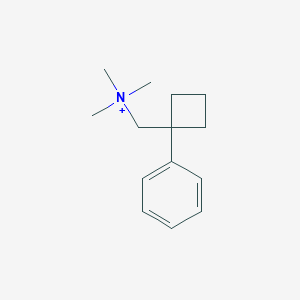
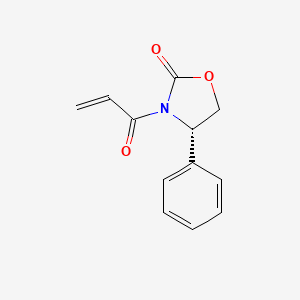
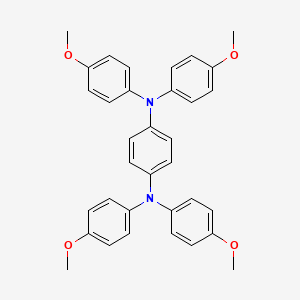
![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)
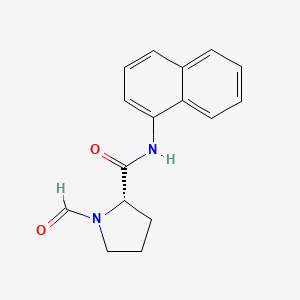
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)

